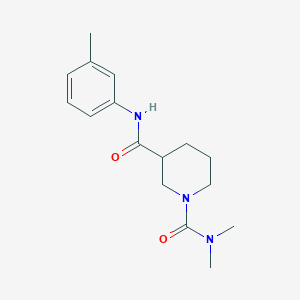![molecular formula C16H22ClFN2O B5296146 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)
2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide, also known as CFPPA, is a chemical compound that has been extensively studied for its potential application in various scientific research fields. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate the endocannabinoid system and have potential therapeutic applications in various diseases.
Wirkmechanismus
2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide acts as a selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide increases the levels of endocannabinoids in the body, which can modulate various physiological processes, including pain, inflammation, and mood. 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been shown to have high selectivity for FAAH and does not affect other enzymes or receptors in the body.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been extensively studied for its biochemical and physiological effects in various animal models and cell lines. It has been shown to increase the levels of endocannabinoids in the body, which can modulate various physiological processes, including pain, inflammation, and mood. 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has also been shown to inhibit the growth of cancer cells and reduce pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has several advantages for lab experiments, including its high selectivity for FAAH, its ability to modulate the endocannabinoid system, and its potential therapeutic applications in various diseases. However, 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has potential for further research in various scientific fields, including neuroscience, cancer research, and pain management. Some future directions for research on 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide include:
1. Further characterization of the biochemical and physiological effects of 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide in various animal models and cell lines.
2. Investigation of the potential therapeutic applications of 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide in various diseases, including anxiety, depression, schizophrenia, and cancer.
3. Development of new formulations of 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide with improved solubility and bioavailability.
4. Investigation of the potential toxicity of 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide at high doses.
5. Development of new FAAH inhibitors with improved selectivity and potency.
In conclusion, 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide is a promising chemical compound that has potential for various scientific research applications. Its ability to modulate the endocannabinoid system and its potential therapeutic applications in various diseases make it a promising target for further research. However, more studies are needed to fully understand its biochemical and physiological effects and to develop new formulations with improved solubility and bioavailability.
Synthesemethoden
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide involves the reaction of 4-chloro-2-fluoroaniline with 3-(1-piperidinyl)propylamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with acetic acid to obtain the final product. The synthesis of 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been optimized to achieve high yields and purity, and it has been extensively characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been studied for its potential application in various scientific research fields, including neuroscience, cancer research, and pain management. In neuroscience, 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been shown to modulate the endocannabinoid system and has potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. In cancer research, 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been shown to inhibit the growth of cancer cells and has potential as a novel anticancer agent. In pain management, 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been shown to reduce pain sensitivity and has potential as a new analgesic drug.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(3-piperidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O/c17-14-6-5-13(15(18)12-14)11-16(21)19-7-4-10-20-8-2-1-3-9-20/h5-6,12H,1-4,7-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBACLWDFXCJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,5S*,6S*,7aS*)-2-[4-(1H-pyrazol-3-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5296066.png)

![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5296080.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5296086.png)
![methyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5296092.png)
![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![1,1'-[(4-chlorophenyl)methylene]dipiperidine](/img/structure/B5296124.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![N-(cyclopropylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5296134.png)
![7-[2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-1-methyl-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5296148.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5296150.png)